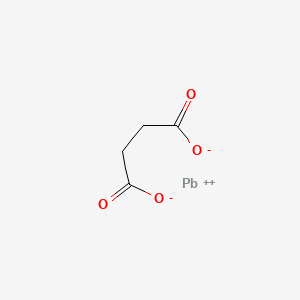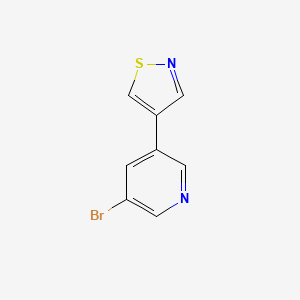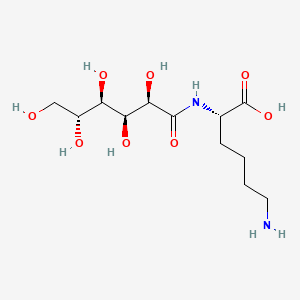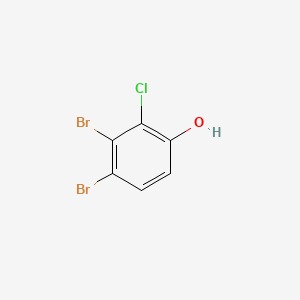
2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl- is a heterocyclic organic compound It is a derivative of furanone, characterized by the presence of an ethyl group at the 3-position and two methyl groups at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl- typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3-ethyl-2,4-pentanedione with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired furanone derivative.
Industrial Production Methods
In industrial settings, the production of 2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl- may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The industrial synthesis may also incorporate purification steps such as distillation and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furanone derivatives depending on the reagents used.
Applications De Recherche Scientifique
2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(3H)-Furanone, 5,5-dimethyl-: Lacks the ethyl group at the 3-position.
2(3H)-Furanone, 3-methyl-5,5-dimethyl-: Contains a methyl group instead of an ethyl group at the 3-position.
2(3H)-Furanone, 3-ethyl-4,5-dimethyl-: Has an additional methyl group at the 4-position.
Uniqueness
2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl- is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
66094-79-9 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
3-ethyl-5,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C8H14O2/c1-4-6-5-8(2,3)10-7(6)9/h6H,4-5H2,1-3H3 |
Clé InChI |
UFQMONUGYOFSIP-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(OC1=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzoic acid, 2-(acetyloxy)-, 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenyl ester](/img/structure/B12641506.png)


![1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12641530.png)
![3-Piperidinecarboxamide, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)-](/img/structure/B12641535.png)
![(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B12641544.png)
![2-[4a-hydroxy-1-(4-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(2-ethylhexyl)acetamide](/img/structure/B12641545.png)


![4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12641570.png)
![1H-Indole-3-carboxamide, 5-chloro-N-[4-[5-methyl-4-(1-oxobutyl)-1H-pyrazol-1-yl]-1-piperidinyl]-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-](/img/structure/B12641585.png)

